molecular formula C10H11FO2 B3115456 (3R)-3-(4-Fluorophenyl)butanoic acid CAS No. 209679-21-0

(3R)-3-(4-Fluorophenyl)butanoic acid

Cat. No.: B3115456
CAS No.: 209679-21-0
M. Wt: 182.19 g/mol
InChI Key: RGWUPQHXIQNHFN-SSDOTTSWSA-N
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Description

(3R)-3-(4-Fluorophenyl)butanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(4-Fluorophenyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorobenzaldehyde.

    Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 4-fluorophenylpropan-1-ol.

    Oxidation: The alcohol group in 4-fluorophenylpropan-1-ol is oxidized to form 4-fluorophenylpropanoic acid.

    Chiral Resolution: The racemic mixture of 4-fluorophenylpropanoic acid is resolved to obtain the (3R)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: 4-fluorophenylacetone or 4-fluorobenzaldehyde.

    Reduction: 3-(4-fluorophenyl)butanol or 3-(4-fluorophenyl)butane.

    Substitution: Various substituted phenylbutanoic acids depending on the nucleophile used.

Scientific Research Applications

(3R)-3-(4-Fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-(4-Fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

  • (3R)-3-(4-Chlorophenyl)butanoic acid
  • (3R)-3-(4-Bromophenyl)butanoic acid
  • (3R)-3-(4-Methylphenyl)butanoic acid

Comparison:

  • Uniqueness: The presence of the fluorine atom in (3R)-3-(4-Fluorophenyl)butanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs.
  • Reactivity: The fluorine atom’s electronegativity influences the compound’s reactivity, making it more resistant to metabolic degradation and enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

(3R)-3-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWUPQHXIQNHFN-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654357
Record name (3R)-3-(4-Fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209679-21-0
Record name (3R)-3-(4-Fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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